Cas no 1806811-70-0 (6-Amino-3-bromo-4-(difluoromethyl)pyridine-2-carboxaldehyde)

6-Amino-3-bromo-4-(difluoromethyl)pyridine-2-carboxaldehyde is a versatile heterocyclic building block with significant utility in pharmaceutical and agrochemical synthesis. The presence of reactive functional groups—amino, bromo, difluoromethyl, and formyl—enables selective modifications, facilitating the construction of complex molecular frameworks. The difluoromethyl group enhances metabolic stability and lipophilicity, while the bromo substituent offers a handle for cross-coupling reactions. The aldehyde functionality allows for further derivatization via condensation or nucleophilic addition. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules, owing to its balanced reactivity and potential to modulate physicochemical properties. Its high purity and well-defined structure ensure reproducibility in research and industrial applications.
6-Amino-3-bromo-4-(difluoromethyl)pyridine-2-carboxaldehyde structure
1806811-70-0 structure
Product name:6-Amino-3-bromo-4-(difluoromethyl)pyridine-2-carboxaldehyde
CAS No:1806811-70-0
MF:C7H5BrF2N2O
MW:251.028207540512
CID:4851841

6-Amino-3-bromo-4-(difluoromethyl)pyridine-2-carboxaldehyde Chemical and Physical Properties

Names and Identifiers

    • 6-Amino-3-bromo-4-(difluoromethyl)pyridine-2-carboxaldehyde
    • Inchi: 1S/C7H5BrF2N2O/c8-6-3(7(9)10)1-5(11)12-4(6)2-13/h1-2,7H,(H2,11,12)
    • InChI Key: PWXCRVVNPOAAOQ-UHFFFAOYSA-N
    • SMILES: BrC1C(C=O)=NC(=CC=1C(F)F)N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 193
  • XLogP3: 1.6
  • Topological Polar Surface Area: 56

6-Amino-3-bromo-4-(difluoromethyl)pyridine-2-carboxaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029071542-1g
6-Amino-3-bromo-4-(difluoromethyl)pyridine-2-carboxaldehyde
1806811-70-0 97%
1g
$1,490.00 2022-03-31

Additional information on 6-Amino-3-bromo-4-(difluoromethyl)pyridine-2-carboxaldehyde

Introduction to 6-Amino-3-bromo-4-(difluoromethyl)pyridine-2-carboxaldehyde (CAS No. 1806811-70-0)

6-Amino-3-bromo-4-(difluoromethyl)pyridine-2-carboxaldehyde (CAS No. 1806811-70-0) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including an amino group, a bromine atom, and a difluoromethyl moiety, which collectively contribute to its potential biological activities and applications.

The molecular formula of 6-Amino-3-bromo-4-(difluoromethyl)pyridine-2-carboxaldehyde is C9H7BrF2N2O, and it has a molecular weight of approximately 259.05 g/mol. The presence of the difluoromethyl group is particularly noteworthy, as it can enhance the lipophilicity and metabolic stability of the molecule, making it a valuable scaffold for drug design and development.

In recent years, there has been a growing interest in the use of fluorinated compounds in medicinal chemistry due to their unique properties and potential therapeutic benefits. The difluoromethyl group in 6-Amino-3-bromo-4-(difluoromethyl)pyridine-2-carboxaldehyde has been shown to improve the pharmacokinetic properties of molecules, such as increasing their oral bioavailability and reducing their susceptibility to metabolic degradation.

The bromine atom in the structure of 6-Amino-3-bromo-4-(difluoromethyl)pyridine-2-carboxaldehyde can also play a crucial role in modulating the biological activity of the compound. Brominated compounds have been extensively studied for their potential as antiviral, antibacterial, and anticancer agents. The bromine atom can influence the electronic properties of the molecule, affecting its binding affinity to specific biological targets.

The amino group in 6-Amino-3-bromo-4-(difluoromethyl)pyridine-2-carboxaldehyde provides additional functional versatility. Amines are common functional groups in many biologically active molecules and can participate in hydrogen bonding interactions with target proteins or enzymes. This can enhance the potency and selectivity of the compound, making it a promising candidate for further optimization in drug discovery programs.

6-Amino-3-bromo-4-(difluoromethyl)pyridine-2-carboxaldehyde has been explored in various preclinical studies for its potential therapeutic applications. One notable area of research is its use as an inhibitor of specific enzymes involved in disease pathways. For example, recent studies have investigated its activity as an inhibitor of histone deacetylases (HDACs), which are important epigenetic regulators implicated in cancer and other diseases.

In addition to its potential as an HDAC inhibitor, 6-Amino-3-bromo-4-(difluoromethyl)pyridine-2-carboxaldehyde has also shown promise in other therapeutic areas. Its ability to modulate enzyme activity and interact with biological targets makes it a valuable tool for understanding disease mechanisms and developing new treatments.

The synthesis of 6-Amino-3-bromo-4-(difluoromethyl)pyridine-2-carboxaldehyde involves several steps that require careful control of reaction conditions to ensure high yields and purity. Common synthetic routes include multistep processes involving functional group transformations and selective substitutions. Advances in synthetic chemistry have led to more efficient and scalable methods for producing this compound, facilitating its use in both academic research and industrial applications.

The physicochemical properties of 6-Amino-3-bromo-4-(difluoromethyl)pyridine-2-carboxaldehyde, such as solubility, stability, and reactivity, are critical factors that influence its suitability for various applications. Researchers have optimized these properties through structural modifications and formulation strategies to enhance its performance in biological assays and preclinical models.

In conclusion, 6-Amino-3-bromo-4-(difluoromethyl)pyridine-2-carboxaldehyde (CAS No. 1806811-70-0) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features make it a valuable scaffold for drug design, offering opportunities for the development of novel therapeutics with improved pharmacological profiles. Ongoing research continues to uncover new applications and insights into the biological activities of this compound, highlighting its importance in modern drug discovery efforts.

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